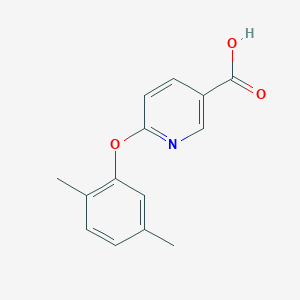

6-(2,5-Dimethylphenoxy)nicotinic acid

描述

Contextualization within Pyridine (B92270) Carboxylic Acid Chemistry and Niacin Derivatives

6-(2,5-Dimethylphenoxy)nicotinic acid belongs to the broad class of pyridine carboxylic acids. These are organic compounds characterized by a pyridine ring substituted with a carboxylic acid group. wikipedia.org The position of the carboxylic acid group on the pyridine ring gives rise to three isomers: picolinic acid (2-pyridinecarboxylic acid), nicotinic acid (3-pyridinecarboxylic acid), and isonicotinic acid (4-pyridinecarboxylic acid). wikipedia.orgdergipark.org.tr Our compound of interest is a derivative of nicotinic acid, also widely known as niacin or vitamin B3. wikipedia.orgnih.govchemicalbook.com

Niacin itself is a vital nutrient for the human body, playing a crucial role in cellular metabolism as a precursor to the coenzymes nicotinamide (B372718) adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP). nih.govoregonstate.edu Beyond its nutritional role, nicotinic acid and its derivatives have been the subject of extensive research in medicinal chemistry, leading to the development of drugs for various conditions, including hyperlipidemia. nih.govdrugbank.comchemistryjournal.net The versatility of the pyridine carboxylic acid scaffold, with its capacity for hydrogen bonding and π-π stacking interactions, makes it a valuable starting point for designing new bioactive molecules. nih.gov

Research Significance of Substituted Nicotinic Acid Derivatives as Bioactive Scaffolds

The core structure of nicotinic acid has proven to be a highly effective bioactive scaffold. A bioactive scaffold is a core molecular structure that can be systematically modified with various functional groups to explore and optimize biological activity. Researchers have synthesized a vast number of substituted nicotinic acid derivatives to investigate their potential as therapeutic agents for a wide range of diseases. nih.govnih.gov

These derivatives have shown a broad spectrum of biological activities, including antibacterial, anti-inflammatory, analgesic, and antitubercular effects. chemistryjournal.netdrugs.comresearchgate.net The ability to easily introduce substituents at various positions on the pyridine ring allows for the fine-tuning of a compound's physicochemical properties, such as its solubility, lipophilicity, and electronic distribution. These modifications, in turn, influence how the molecule interacts with biological targets, a key aspect of structure-activity relationship (SAR) studies. nih.govpharmacy180.com The exploration of these derivatives continues to be an active area of research, with the aim of discovering new drug candidates with improved efficacy and novel mechanisms of action. nih.govnih.gov

Rationale for the Selection of the 6-(2,5-Dimethylphenoxy) substitution Pattern in Research Design

The specific substitution pattern of this compound is a deliberate choice in research design, driven by the desire to explore how this particular arrangement of atoms affects the molecule's properties and biological activity. The introduction of a phenoxy group at the 6-position of the nicotinic acid core creates a phenoxypyridine carboxylic acid. This ether linkage introduces a degree of flexibility to the molecule.

Furthermore, the phenoxy ring is substituted with two methyl groups at the 2 and 5 positions. The presence and position of these methyl groups are significant for several reasons:

Steric Hindrance: The methyl groups can create steric bulk, which can influence how the molecule binds to a biological target, potentially leading to increased selectivity.

Electronic Effects: Methyl groups are electron-donating, which can alter the electron density of the aromatic rings and influence the molecule's reactivity and binding interactions.

Lipophilicity: The addition of methyl groups increases the lipophilicity (fat-solubility) of the compound, which can affect its ability to cross cell membranes and reach its target.

By systematically studying compounds with this substitution pattern, researchers can gain valuable insights into the structure-activity relationships of this class of molecules.

Overview of Research Trajectories for Related Phenoxypyridine Carboxylic Acids

Research into phenoxypyridine carboxylic acids has explored a variety of substitution patterns on both the pyridine and phenoxy rings. These studies have often focused on identifying compounds with specific biological activities. For instance, various phenoxypyridine derivatives have been investigated for their potential as herbicides and pesticides.

In the context of medicinal chemistry, research has explored the potential of these compounds as anti-inflammatory agents, anticancer agents, and inhibitors of specific enzymes. The general approach involves synthesizing a library of related compounds with systematic variations in the substitution patterns and then screening them for the desired biological activity. This allows researchers to identify key structural features that are essential for activity and to optimize lead compounds for further development.

Below is a table summarizing the key properties of this compound.

| Property | Value |

| CAS Number | 954264-14-3 bldpharm.com |

| Molecular Formula | C14H13NO3 bldpharm.com |

| Molecular Weight | 243.26 g/mol bldpharm.com |

Structure

3D Structure

属性

IUPAC Name |

6-(2,5-dimethylphenoxy)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO3/c1-9-3-4-10(2)12(7-9)18-13-6-5-11(8-15-13)14(16)17/h3-8H,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSHXYQYTMFYJNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)OC2=NC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40588554 | |

| Record name | 6-(2,5-Dimethylphenoxy)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40588554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

954264-14-3 | |

| Record name | 6-(2,5-Dimethylphenoxy)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40588554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity, Transformation Pathways, and Reaction Mechanisms

Reactivity of the Pyridine (B92270) Core and Carboxylic Acid Moiety

The pyridine ring, a heteroaromatic amine, is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. This deactivation is most pronounced at the ortho and para positions relative to the nitrogen. Conversely, the pyridine ring is more susceptible to nucleophilic attack, particularly at the 2- and 6-positions, especially if a good leaving group is present.

The carboxylic acid group is a deactivating, meta-directing substituent for electrophilic aromatic substitution on the pyridine ring. However, its primary reactivity lies in its acidic proton, which can be readily abstracted by a base to form a carboxylate salt. The carboxyl group can also undergo esterification or conversion to an amide under appropriate conditions.

The relative positioning of the carboxylic acid at the 3-position and the phenoxy group at the 6-position of the pyridine ring influences the electronic distribution within the aromatic system.

Role of the Phenoxy Ether Linkage in Compound Stability and Reactivity

The ether linkage between the pyridine core and the dimethylphenoxy group is a critical determinant of the molecule's stability. Ether bonds are generally stable under many reaction conditions. However, the phenoxy ether linkage in this compound can be susceptible to cleavage under harsh acidic or basic conditions, potentially through nucleophilic aromatic substitution mechanisms. The stability of this linkage is crucial for the compound's integrity and pharmacokinetic profile in biological systems.

From a reactivity standpoint, the oxygen atom of the ether linkage possesses lone pairs of electrons that can influence the electronic properties of the pyridine ring through resonance.

Influence of 2,5-Dimethyl Substituents on Aromatic Ring Reactivity

The two methyl groups on the phenoxy ring have a significant impact on the reactivity of that aromatic system. Methyl groups are electron-donating through an inductive effect, which activates the aromatic ring towards electrophilic substitution. The ortho and para positions relative to the methyl groups are preferentially activated. This increased nucleophilicity of the dimethylphenoxy ring could make it a site for metabolic modification, such as hydroxylation.

Sterically, the presence of the methyl groups, particularly the one at the 2-position, may hinder the approach of reactants to the ether linkage and the adjacent aromatic carbon, potentially influencing reaction rates and pathways.

Mechanistic Investigations of Proposed Reaction Pathways in Synthesis and Degradation

Synthesis: A plausible synthetic route to 6-(2,5-Dimethylphenoxy)nicotinic acid involves a nucleophilic aromatic substitution reaction. A common method for forming such aryl ether linkages is the Ullmann condensation. This reaction would likely involve the coupling of a 6-halonicotinic acid (e.g., 6-chloronicotinic acid) with 2,5-dimethylphenol in the presence of a copper catalyst and a base.

The proposed mechanism for the Ullmann condensation typically involves the formation of a copper(I) phenoxide, which then undergoes oxidative addition to the aryl halide. Reductive elimination from the resulting copper(III) intermediate would then yield the desired product and regenerate the copper(I) catalyst.

Degradation: The degradation of this compound could occur through several pathways, depending on the conditions.

Hydrolysis: Under strong acidic or basic conditions, the ether linkage may undergo hydrolytic cleavage, yielding 6-hydroxynicotinic acid and 2,5-dimethylphenol.

Photodegradation: Exposure to ultraviolet radiation could potentially lead to the cleavage of the ether bond or modifications to the aromatic rings. The specific photoproducts would depend on the wavelength of light and the presence of photosensitizers.

Thermal Decomposition: At elevated temperatures, the molecule would likely undergo decomposition. The initial bond cleavage could occur at the carboxylic acid group (decarboxylation) or at the C-O ether bond.

Biotransformation Pathways in Preclinical Biological Systems

In preclinical biological systems, this compound is expected to undergo metabolic transformations primarily mediated by cytochrome P450 (CYP) enzymes in the liver. Potential biotransformation pathways include:

Oxidation: The electron-rich dimethylphenoxy ring is a likely target for aromatic hydroxylation, catalyzed by CYP enzymes. This could result in the formation of various phenolic metabolites. Oxidation of the methyl groups to form benzylic alcohols, and further to carboxylic acids, is also a possibility.

Ether Cleavage: O-dealkylation, resulting in the cleavage of the phenoxy ether bond, is a common metabolic pathway for compounds containing this linkage. This would yield 6-hydroxynicotinic acid and 2,5-dimethylphenol, which could then undergo further metabolism.

Conjugation: The carboxylic acid moiety is a prime site for conjugation reactions. Glucuronidation, the attachment of glucuronic acid, is a major pathway for the detoxification and excretion of carboxylic acid-containing compounds. Amino acid conjugation, for instance with glycine, is another possible metabolic route. The hydroxylated metabolites formed through oxidation could also be subject to glucuronidation or sulfation.

The specific metabolites formed would depend on the animal species used in the preclinical studies, as there can be significant interspecies differences in drug metabolism.

Advanced Spectroscopic and Analytical Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment (e.g., 1D, 2D NMR)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like 6-(2,5-Dimethylphenoxy)nicotinic acid. Both one-dimensional (1D) and two-dimensional (2D) NMR techniques would be employed to assign the proton (¹H) and carbon (¹³C) signals of the molecule.

In a typical ¹H NMR spectrum, the aromatic protons of the pyridine (B92270) and the dimethylphenoxy rings would appear in distinct regions. The protons on the nicotinic acid ring are expected to show characteristic coupling patterns. For instance, the proton at the C2 position would likely be a doublet, coupling with the proton at C4, which in turn would be a doublet of doublets, coupling with both the C2 and C5 protons. The proton at C5 would also present as a doublet. The protons of the 2,5-dimethylphenoxy group would also exhibit specific shifts and couplings. The two methyl groups would appear as singlets in the upfield region of the spectrum.

The ¹³C NMR spectrum would provide information on all the carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid would be observed at a significantly downfield chemical shift. The carbon atoms of the pyridine and benzene (B151609) rings would resonate in the aromatic region, and their specific shifts would be influenced by the substituents. The carbons of the two methyl groups would appear at the most upfield positions.

To definitively assign all proton and carbon signals, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be crucial. A COSY spectrum would reveal the proton-proton coupling networks within the pyridine and dimethylphenoxy rings. The HSQC experiment would correlate each proton with its directly attached carbon atom. Finally, the HMBC spectrum would show correlations between protons and carbons that are two or three bonds away, which is vital for connecting the nicotinic acid and the 2,5-dimethylphenoxy fragments through the ether linkage.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Note: This table is predictive and not based on experimental data for the specific compound)

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| 2-H (Py) | ~8.8 (d) | ~150 |

| 3-COOH | - | ~165 |

| 4-H (Py) | ~8.2 (dd) | ~140 |

| 5-H (Py) | ~7.0 (d) | ~115 |

| 6-O (Py) | - | ~162 |

| 1'-C (Ph) | - | ~155 |

| 2'-CH₃ (Ph) | ~2.3 (s) | ~16 |

| 3'-H (Ph) | ~7.1 (d) | ~124 |

| 4'-H (Ph) | ~7.0 (t) | ~122 |

| 5'-CH₃ (Ph) | ~2.2 (s) | ~21 |

| 6'-H (Ph) | ~6.9 (s) | ~130 |

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy for Functional Group Analysis and Conformational Insights

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. jocpr.com For this compound, these techniques would confirm the presence of the carboxylic acid, the ether linkage, and the aromatic systems.

The FT-IR spectrum is expected to show a broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching of the carboxylic acid dimer. researchgate.netresearchgate.net A sharp and intense peak for the C=O stretching of the carbonyl group should appear around 1700-1730 cm⁻¹. researchgate.netresearchgate.net The C-O-C stretching of the ether linkage would likely produce a strong absorption in the 1200-1250 cm⁻¹ region. The C=C and C=N stretching vibrations of the aromatic pyridine and benzene rings would be observed in the 1400-1600 cm⁻¹ range. researchgate.net The C-H stretching vibrations of the aromatic rings and the methyl groups would appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.

Raman spectroscopy would provide complementary information. Aromatic ring vibrations often give strong Raman signals. The symmetric stretching of the C-O-C bond may also be more prominent in the Raman spectrum compared to the FT-IR spectrum. The combination of both FT-IR and Raman data allows for a more complete vibrational analysis. nih.gov

Table 2: Expected FT-IR and Raman Vibrational Frequencies for this compound (Note: This table is predictive and not based on experimental data for the specific compound)

| Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

|---|---|---|

| O-H stretch (Carboxylic acid) | 2500-3300 (broad) | Weak or not observed |

| C-H stretch (Aromatic) | 3000-3100 | 3000-3100 |

| C-H stretch (Methyl) | 2850-2960 | 2850-2960 |

| C=O stretch (Carbonyl) | 1700-1730 | 1700-1730 |

| C=C / C=N stretch (Aromatic) | 1400-1600 | 1400-1600 |

| C-O-C stretch (Ether) | 1200-1250 | Variable |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination and Fragmentation Pattern Elucidation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the confirmation of its elemental composition. bris.ac.uk For this compound (C₁₄H₁₃NO₃), the calculated exact mass is 243.0895. HRMS analysis would be expected to show a molecular ion peak ([M+H]⁺ or [M-H]⁻) that corresponds to this value with high accuracy.

Furthermore, tandem mass spectrometry (MS/MS) experiments can provide valuable structural information through the analysis of fragmentation patterns. nih.govcam.ac.ukcopernicus.org Common fragmentation pathways for this molecule could include the loss of the carboxylic acid group (as CO₂ and H₂O), cleavage of the ether bond, and fragmentation of the aromatic rings. The interpretation of these fragmentation patterns can help to confirm the connectivity of the different structural units within the molecule. youtube.com

Table 3: Predicted HRMS Data for this compound (Note: This table is predictive and not based on experimental data for the specific compound)

| Ion Type | Calculated m/z | Possible Fragment |

|---|---|---|

| [M+H]⁺ | 244.0972 | Parent molecule |

| [M-H]⁻ | 242.0817 | Parent molecule |

| [M-COOH]⁺ | 198.0919 | Loss of carboxylic acid group |

Advanced Chromatographic Techniques (e.g., HPLC-UV/MS) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a key analytical technique for assessing the purity of a compound and for its quantitative analysis. chromatographyonline.comsielc.comnih.govsielc.compickeringlabs.com For this compound, a reversed-phase HPLC method would likely be employed, using a C18 column and a mobile phase consisting of a mixture of water (often with a pH modifier like formic or acetic acid) and an organic solvent such as acetonitrile (B52724) or methanol.

Detection can be achieved using a UV detector, monitoring at a wavelength where the compound exhibits strong absorbance. Coupling the HPLC system to a mass spectrometer (HPLC-MS) would provide both retention time data and mass information, enhancing the confidence in peak identification and purity assessment. The development of a validated HPLC method is essential for quality control in any synthesis or application of this compound.

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) Calculations for Electronic Structure, Geometry Optimization, and Vibrational Frequencies

Density Functional Theory (DFT) is a fundamental computational method used to investigate the electronic properties of molecules. For nicotinic acid derivatives, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), are used to determine optimized molecular geometries, electronic structures, and harmonic vibrational frequencies. jocpr.comjocpr.com

Geometry Optimization: Studies on related compounds, such as 6-methylnicotinic acid, show that the molecular skeleton is often non-planar. jocpr.com The optimization process calculates the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule. For instance, in 6-methylnicotinic acid, DFT calculations revealed deviations from planarity, particularly in the orientation of the methyl and carboxylic acid groups relative to the pyridine (B92270) ring. jocpr.com Similar calculations for 6-(2,5-Dimethylphenoxy)nicotinic acid would elucidate the spatial arrangement of its phenoxy and nicotinic acid moieties.

Vibrational Frequencies: Theoretical vibrational frequencies are calculated to be compared with experimental data from FT-IR and FT-Raman spectroscopy. scirp.org These calculations help in the assignment of vibrational modes to specific molecular motions. For nicotinic acid, a good agreement between DFT-calculated and experimental frequencies has been observed, especially after applying scaling factors to the theoretical values. jocpr.com The C=O and C=N stretching vibrations in pyridine-based compounds are typically found in the 1500-1650 cm⁻¹ region. scirp.org

Table 1: Representative Theoretical Vibrational Frequencies for a Nicotinic Acid Derivative (e.g., 6-methylnicotinic acid) Calculated via DFT

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

|---|---|---|---|

| ν(O-H) | 3713 | 3434 | O-H Stretching |

| ν(C-H) | 3128 | 3080 | C-H Stretching (Aromatic) |

| ν(C=O) | 1750 | 1710 | Carbonyl Stretching |

| ν(C=N) | 1610 | 1595 | C=N Ring Stretching |

| δ(O-H) | 1420 | 1415 | O-H In-plane Bending |

Quantum Chemical Descriptors and Reactivity Indices Determination

Quantum chemical descriptors derived from DFT calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity.

HOMO-LUMO Analysis: The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical stability and reactivity. nih.gov A small energy gap suggests that a molecule is more polarizable, has higher chemical reactivity, and lower kinetic stability. nih.govresearchgate.net For example, the HOMO-LUMO gap for 6-methylnicotinic acid was calculated to be approximately 5.44 eV, indicating it is a relatively soft and polarizable molecule. jocpr.com The distribution of these frontier orbitals shows the likely sites for electrophilic and nucleophilic attack. aimspress.com

Molecular Electrostatic Potential (MEP): The MEP map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic interactions. nih.govnih.gov It illustrates the charge distribution, with red regions indicating negative electrostatic potential (rich in electrons, prone to electrophilic attack) and blue regions indicating positive potential (electron-deficient, prone to nucleophilic attack). nih.gov In nicotinic acid derivatives, the negative potential is typically localized around the oxygen atoms of the carboxyl group and the nitrogen atom of the pyridine ring, identifying them as sites for hydrogen bonding and electrophilic interactions. jocpr.comresearchgate.net

Table 2: Calculated Quantum Chemical Descriptors for a Nicotinic Acid Analog

| Descriptor | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -0.267 eV | Electron-donating ability |

| LUMO Energy | -0.181 eV | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | -0.087 eV | Chemical reactivity and stability |

| Dipole Moment | ~3.5 Debye | Molecular polarity |

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvent Interactions

Molecular dynamics (MD) simulations are computational methods used to analyze the physical movements of atoms and molecules over time. nih.gov These simulations are valuable for exploring the conformational landscape of flexible molecules like this compound and understanding their interactions with solvent molecules. By simulating the molecule in an aqueous environment, researchers can observe how water molecules arrange around the solute and identify key hydrogen bonding interactions, which influences the molecule's solubility and stability. scielo.br

In Silico Prediction of Chemical Reactivity and Stability

The chemical reactivity of this compound can be predicted using the quantum chemical descriptors discussed previously. A low HOMO-LUMO gap would suggest higher reactivity. researchgate.net Stability can also be assessed computationally. For example, studies on methyl nicotinate, a related ester, have shown that it undergoes slow hydrolysis in aqueous solution to form nicotinic acid. researchgate.netnih.gov Similar in silico degradation studies could predict the stability of this compound under various conditions, which is crucial for applications in pharmaceuticals or materials.

Molecular Docking Simulations for Ligand-Target Interaction Prediction in Preclinical Models

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.gov This method is widely used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level. mdpi.com Nicotinic acid derivatives have been docked into various biological targets to explore their potential as therapeutic agents. nih.govnih.gov For instance, derivatives of nicotinic acid have been evaluated as potential inhibitors of enzymes like tyrosyl-tRNA synthetase and vascular endothelial growth factor receptor-2 (VEGFR-2). mdpi.comnih.gov A docking study would involve placing this compound into the active site of a target protein, calculating the binding affinity (docking score), and analyzing the key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. mdpi.com

Table 3: Representative Molecular Docking Results for a Nicotinic Acid Derivative against a Target Enzyme

| Compound | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Nicotinic Acid Derivative | Tyrosyl-tRNA Synthetase | -8.5 | GLY36, ASP79, TYR171 |

| Nicotinic Acid Derivative | Nitroreductase | -7.9 | ASN71, GLU162, PHE124 |

| Reference Inhibitor | Tyrosyl-tRNA Synthetase | -9.2 | PRO54, HIS50, ASP178 |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction and Design Guidance

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of compounds with their biological activity. nih.gov By developing mathematical models based on a set of known compounds, QSAR can predict the activity of new, untested molecules. cadaster.eu For classes of compounds like phenoxyacetic acids and benzamides, QSAR models have been successfully developed to predict properties ranging from herbicidal action to receptor binding affinity. mdpi.comnih.gov A QSAR study for this compound and its analogs would involve calculating various molecular descriptors (e.g., lipophilicity, electronic properties, topological indices) and using statistical methods to build a model that links these descriptors to a specific biological activity. researchgate.net Such models are invaluable for guiding the design of new derivatives with enhanced potency and desired properties.

Structure Activity Relationship Sar Studies in Preclinical Drug Discovery

Systematic Investigation of Substituent Effects on the Nicotinic Acid Core

The nicotinic acid (pyridine-3-carboxylic acid) core is a fundamental scaffold for GPR109A agonists. dovepress.com SAR studies have demonstrated that the pyridine (B92270) ring itself is a critical component for binding and activation. The nitrogen atom within the pyridine ring of nicotinic acid is known to form a hydrogen bond with key residues in the GPR109A binding pocket, such as Y87. nih.gov

Systematic investigations have explored replacing the nicotinic acid core with other heterocyclic systems to understand the structural requirements for activity. For instance, replacing the pyridine ring with other heterocycles like pyrazoles has been explored. While some pyrazole (B372694) derivatives maintain the ability to act as GPR109A agonists, this often requires significant modification and optimization of other parts of the molecule, highlighting the privileged nature of the nicotinic acid scaffold. researchgate.netresearchgate.net Altering the position of the carboxylic acid group on the pyridine ring, moving from the 3-position (nicotinic acid) to the 2-position (picolinic acid) or 4-position (isonicotinic acid), generally leads to a significant loss of potency at GPR109A, emphasizing the precise spatial arrangement required for optimal receptor interaction. dovepress.comresearchgate.net

Role of the Phenoxy Moiety and its Substituents on Target Affinity and Selectivity

The 6-position of the nicotinic acid core in 6-(2,5-Dimethylphenoxy)nicotinic acid is substituted with a phenoxy group, a modification that significantly influences its pharmacological profile. The receptor's binding pocket has been shown to accommodate a hydrophobic moiety at this position. nih.gov The introduction of the phenoxy ring allows for further exploration of this hydrophobic pocket to enhance affinity and selectivity.

The substituents on the phenoxy ring are critical for modulating target affinity. In the case of this compound, the two methyl groups at the 2- and 5-positions of the phenyl ring play a key role. The presence of these alkyl groups can influence the molecule's conformation and its hydrophobic interactions within the receptor. Studies on related analogs with different substitution patterns on the phenoxy ring have shown that the size and position of these substituents can fine-tune the compound's potency and efficacy. For example, the binding pocket of GPR109A is described as being somewhat restricted, suggesting that the size and placement of substituents are important for optimal fit. ebi.ac.uk The 2,5-dimethyl substitution pattern likely provides a balance of steric bulk and hydrophobicity that contributes to the compound's specific binding characteristics.

Spatial and Electronic Requirements of the Carboxylic Acid Group for Biological Recognition

The carboxylic acid group at the 3-position of the nicotinic acid ring is an indispensable feature for the biological activity of GPR109A agonists. researchgate.net This group, existing as a negatively charged carboxylate at physiological pH, forms a crucial salt bridge with a positively charged arginine residue (R111) in the orthosteric binding site of the HCA2 receptor. researchgate.netnih.gov This electrostatic interaction is a primary anchor for the ligand within the binding pocket.

The absolute requirement for this acidic group is demonstrated by the fact that its corresponding amide or ester analogs, such as nicotinamide (B372718), are inactive at GPR109A. researchgate.net The spatial location of this carboxylate is also strictly defined. Any significant alteration of its position, either by moving it to a different position on the pyridine ring or by introducing bulky substituents nearby that alter its presentation to the key arginine residue, typically results in a dramatic decrease or complete loss of biological activity. This underscores the precise geometric and electronic requirements for the initial recognition and binding at the receptor.

Stereochemical Considerations in Modulating Biological Activity

For this compound itself, which is an achiral molecule, stereochemical considerations are not directly applicable. However, when designing more complex analogs or mimetics based on this scaffold, the introduction of chiral centers can have significant implications for biological activity. In the broader context of GPR109A agonists, stereochemistry can play a crucial role.

For example, if chiral substituents were introduced on the phenoxy ring or if the nicotinic acid core were replaced by a chiral scaffold, it would be expected that the different enantiomers or diastereomers would exhibit varying affinities and efficacies for GPR109A. This is because the binding pocket of the receptor is a three-dimensional, chiral environment. The specific orientation of functional groups in space, dictated by the stereochemistry of the molecule, would determine the quality of the interactions with complementary residues in the receptor. Studies on other GPR109A agonists have confirmed that stereoisomerism can significantly impact receptor binding and functional activity. nih.gov

Design and Synthesis of Analogs to Elucidate Pharmacophoric Features

To better understand the key pharmacophoric features of this compound, various analogs have been designed and synthesized. These efforts often involve systematically modifying each component of the parent molecule: the nicotinic acid core, the ether linkage, and the substituted phenoxy ring. researchgate.netnih.govresearchgate.net

One common strategy involves varying the substituents on the phenoxy ring to probe the size, shape, and electronic nature of the hydrophobic sub-pocket within the GPR109A binding site. acs.org Another approach is to replace the phenoxy group with other bulky hydrophobic groups or to alter the ether linkage to a thioether or an amide to assess the importance of the oxygen atom and the bond angles. nih.gov Furthermore, analogs with modifications to the nicotinic acid ring, such as the introduction of additional substituents or its replacement with bioisosteres, have been synthesized to refine the understanding of the core binding requirements. nih.govmdpi.com These synthetic efforts, coupled with biological evaluation, have been instrumental in building a comprehensive pharmacophore model for this class of compounds. researchgate.netnih.govresearchgate.net

The following table summarizes the activity of some representative nicotinic acid analogs at the GPR109A receptor, illustrating the impact of structural modifications.

| Compound/Analog | Modification from Nicotinic Acid | Observed Activity at GPR109A |

| Nicotinic Acid | Parent compound | Agonist, benchmark for activity. researchgate.net |

| Acipimox | Pyrazine ring instead of pyridine | Agonist, with a modified interaction profile. nih.gov |

| Nicotinamide | Carboxylic acid replaced with an amide | Inactive, highlights the necessity of the carboxylate group. researchgate.net |

| 6-Aminonicotinic acid | Amino group at the 6-position | Shows micromolar binding affinity. nih.gov |

| 6-Phenoxynicotinic acid | Unsubstituted phenoxy group at the 6-position | Serves as a core structure for further substitution. researchgate.netnih.gov |

Rational Design of Nicotinic Acid Mimetics based on SAR Insights

The insights gained from SAR studies of this compound and related molecules have enabled the rational design of novel nicotinic acid mimetics. researchgate.netresearchgate.netmdpi.com The goal of these efforts is often to develop compounds with improved properties, such as enhanced potency, selectivity, or a more favorable side-effect profile. nih.gov

Pharmacophore models derived from these SAR studies typically consist of a few key features: a hydrogen bond acceptor (the pyridine nitrogen), an anionic center (the carboxylate), and a hydrophobic region (the substituted phenoxy group). nih.gov Using these models, medicinal chemists can design novel scaffolds that present these key features in the correct spatial orientation. For example, the nicotinic acid core might be replaced with a different heterocyclic system, like a pyrazole or a purine, that can still participate in the necessary hydrogen bonding interactions. researchgate.netresearchgate.net Similarly, the substituted phenoxy moiety can be replaced with other hydrophobic groups designed to have optimal interactions with the receptor's binding pocket. This rational, structure-based approach has led to the discovery of potent and selective GPR109A agonists with diverse chemical structures. researchgate.netnih.govresearchgate.netmdpi.com

Mechanistic Investigations of Biological Activity in in Vitro and Preclinical Models

Receptor Agonism/Antagonism and Downstream Signaling Pathways (e.g., GPR109A pathways for niacin mimetics)

The primary receptor for nicotinic acid and its mimetics is the G-protein coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCA2). Activation of GPR109A by agonists like nicotinic acid initiates a cascade of downstream signaling events that mediate its therapeutic effects.

In immune cells such as macrophages and monocytes, as well as in adipocytes, GPR109A activation is coupled to an inhibitory G-protein (Gi). This coupling leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and subsequent modulation of various inflammatory and metabolic pathways.

Key downstream signaling pathways affected by GPR109A activation include:

NF-κB Pathway: GPR109A activation has been shown to exert potent anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) pathway. This can occur through a β-arrestin-dependent mechanism, where β-arrestins interact with IκBα, preventing its degradation and thus sequestering the NF-κB transcription factor in the cytoplasm.

Akt/mTOR Pathway: In pancreatic β-cells, nicotinic acid has been demonstrated to inhibit the Akt/mTOR signaling pathway via GPR109A, which may play a role in modulating inflammatory cytokine production.

MAPK Pathway: The mitogen-activated protein kinase (MAPK) signaling cascade is another pathway influenced by GPR109A, contributing to the regulation of inflammatory responses.

These receptor-mediated actions are central to the anti-atherosclerotic and anti-inflammatory properties attributed to nicotinic acid.

Enzyme Inhibition Kinetics and Mechanism of Action (e.g., α-amylase, α-glucosidase, COX-2, DGAT2)

Nicotinic acid and its derivatives have been investigated for their ability to inhibit several key enzymes involved in metabolism and inflammation.

α-Amylase and α-Glucosidase: The inhibition of α-amylase and α-glucosidase is a key therapeutic strategy for managing type 2 diabetes by delaying carbohydrate digestion and glucose absorption. Studies on libraries of nicotinic acid derivatives have identified compounds with significant inhibitory activity against both enzymes. Mechanistic studies suggest that some derivatives act as non-competitive inhibitors, which can offer advantages for regulating enzyme function.

Cyclooxygenase-2 (COX-2): COX-2 is a primary target for nonsteroidal anti-inflammatory drugs (NSAIDs). While some flavonoid derivatives have been shown to inhibit COX-2 activity, the anti-inflammatory effects of nicotinic acid in immune cells appear to be independent of the COX-2 pathway, pointing towards GPR109A-mediated mechanisms as the dominant route.

Diacylglycerol Acyltransferase 2 (DGAT2): Nicotinic acid is a well-documented, selective, non-competitive inhibitor of DGAT2, the enzyme that catalyzes the final step in triglyceride synthesis. By inhibiting DGAT2, nicotinic acid reduces the liver's capacity to synthesize and secrete triglycerides, which is a major mechanism for its lipid-lowering effects. The inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50) for niacin have been determined in cellular models.

Table 1: Enzyme Inhibition Profile of Nicotinic Acid (Niacin)

| Enzyme Target | Type of Inhibition | IC50 / Ki | Cell Model / System | Reference |

|---|---|---|---|---|

| DGAT2 | Non-competitive | IC50: 0.1 mM | HepG2 cell microsomes | |

| DGAT1 | No inhibition | - | HepG2 cell microsomes | |

| α-Amylase | Varies by derivative | - | In vitro enzymatic assays | |

| α-Glucosidase | Varies by derivative | - | In vitro enzymatic assays |

| COX-2 | No direct inhibition | - | Human monocytes | |

Please note that IC50/Ki values for α-amylase and α-glucosidase are highly dependent on the specific derivative structure and are not established for the parent nicotinic acid.

Antioxidant and Superoxide (B77818) Dismutase (SOD) Mimetic Activity Evaluation and Mechanistic Basis

Oxidative stress is a key factor in the pathogenesis of numerous chronic diseases. Nicotinic acid and its metabolites, such as nicotinamide (B372718), function as precursors for the coenzymes NAD+ and NADP+. These coenzymes are essential for the function of antioxidant enzyme systems, including glutathione (B108866) reductase, which maintains a reduced glutathione pool.

Some derivatives of nicotinic acid have demonstrated direct antioxidant properties in various assays. The development of compounds that mimic the function of the antioxidant enzyme superoxide dismutase (SOD) is an active area of research. These SOD mimetics catalytically convert superoxide radicals to less harmful species. The mechanistic basis for SOD mimetic activity often involves metal complexes (e.g., manganese) that can cycle through different oxidation states to dismutate superoxide. While the general class of nicotinic acid derivatives has antioxidant potential, specific evaluations are required for individual compounds.

Modulation of Gene Expression and Protein Levels in Cellular Models

The biological activity of nicotinic acid is significantly mediated by its ability to alter the expression of various genes and the levels of their corresponding proteins.

Inflammatory Cytokines and Chemokines: As a consequence of inhibiting the NF-κB and other signaling pathways, GPR109A activation by nicotinic acid leads to a marked decrease in the expression and secretion of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and IL-1β in activated macrophages and other immune cells.

Metabolic Enzymes: Studies on DGAT enzymes have shown that nicotinic acid's inhibitory effect is post-transcriptional. It does not alter the mRNA expression levels of DGAT1 or DGAT2, indicating a direct action on the enzyme's catalytic activity rather than its synthesis.

Adhesion Molecules: Nicotinic acid can downregulate the expression of adhesion molecules on endothelial cells, which is a crucial step in preventing the recruitment of inflammatory cells to the vessel wall during atherogenesis.

Other Proteins: In specific cellular contexts, such as brain microvascular endothelial cells, nicotinic acid may regulate the expression of proteins like Metastasis-Associated Protein 1 (MTA1) by influencing promoter DNA methylation, which in turn affects vascular inflammation. In adrenal chromaffin cells, GPR109A agonists have been shown to increase the protein levels of Neuropeptide Y (NPY) while decreasing Tyrosine Hydroxylase (TH).

Cellular Permeability and Intracellular Distribution Mechanisms

The efficacy of a compound is highly dependent on its ability to cross cell membranes and reach its intracellular target. The physicochemical properties of nicotinic acid derivatives, such as lipophilicity and charge, play a critical role in their cellular permeability. For instance, uncharged substrate forms may exhibit good cell permeability, but can be converted intracellularly to charged, active forms that are less able to exit the cell, effectively trapping the active agent inside.

The specific mechanisms governing the cellular uptake and subcellular distribution (e.g., accumulation in mitochondria, cytoplasm, or nucleus) for 6-(2,5-Dimethylphenoxy)nicotinic acid have not been documented. Such studies are essential to understand its bioavailability at the target site.

In Vitro Anti-inflammatory Mechanisms via Cytokine and Mediator Modulation

The anti-inflammatory effects of nicotinic acid are well-established and primarily mediated by the GPR109A receptor. In vitro studies using cell models of inflammation, such as lipopolysaccharide (LPS)-stimulated macrophages, have provided detailed insights into these mechanisms.

The binding of nicotinic acid to GPR109A on immune cells triggers signaling that suppresses the inflammatory response. This leads to a significant and dose-dependent reduction in the production and release of key pro-inflammatory cytokines and mediators, including:

Tumor Necrosis Factor-alpha (TNF-α)

Interleukin-6 (IL-6)

Interleukin-1β (IL-1β)

Monocyte Chemoattractant Protein-1 (MCP-1)

This cytokine modulation is a direct consequence of the inhibition of major inflammatory transcription factors like NF-κB. By preventing the transcription of these pro-inflammatory genes, nicotinic acid effectively dampens the inflammatory cascade.

Table 2: Modulation of Inflammatory Cytokines by Nicotinic Acid in In Vitro Models

| Cell Type | Stimulus | Modulated Cytokine | Effect | Reference |

|---|---|---|---|---|

| Murine Macrophages | Inflammatory Stimulus | IL-6, IL-1, TNF-α | Decrease | |

| Human Monocytes | LPS | TNF-α, IL-6, MCP-1 | Decrease | |

| Bovine Mammary Epithelial Cells | LPS | IL-6, IL-1β, TNF-α | Decrease |

Preclinical Efficacy Studies in Disease Models and Underlying Mechanistic Insights (e.g., anti-tubercular activity)

While nicotinic acid itself is primarily used for dyslipidemia, its derivatives are being explored for a range of other diseases in preclinical models. The example of anti-tubercular activity is particularly relevant, as nicotinamide (the amide of nicotinic acid) was historically used to treat tuberculosis, and the related drug pyrazinamide (B1679903) remains a cornerstone of modern therapy.

The cell envelope of Mycobacterium tuberculosis is a key target for many anti-tubercular drugs. Some natural products and their derivatives have shown potent activity by disrupting the synthesis of essential components like mycolic acids. Preclinical models, including various in vitro assays that mimic the host environment and in vivo infection models, are crucial for evaluating the efficacy of new drug candidates.

Although nicotinic acid derivatives have been a source of interest for anti-tubercular drug development, specific preclinical efficacy studies for this compound have not been reported in the searched literature.

Future Directions and Emerging Research Avenues

Development of Novel and Efficient Synthetic Routes Utilizing Flow Chemistry or Biocatalysis

The synthesis of complex organic molecules like 6-(2,5-dimethylphenoxy)nicotinic acid is foundational to their study and potential application. Future research will likely focus on moving beyond traditional batch synthesis to more efficient, sustainable, and scalable methods.

Flow Chemistry: Continuous flow chemistry offers significant advantages over conventional batch processing, including enhanced safety, improved reaction control, higher yields, and the potential for rapid optimization. Recent studies have demonstrated the successful synthesis of nicotinamide (B372718) derivatives in continuous-flow microreactors, achieving high product yields with substantially shorter reaction times compared to batch processes. rsc.orgresearchgate.net This methodology could be adapted for the synthesis of this compound, potentially streamlining its production and facilitating the generation of analogues for structure-activity relationship (SAR) studies.

Biocatalysis: The use of enzymes as catalysts (biocatalysis) is a cornerstone of green chemistry, offering high selectivity and mild reaction conditions. Research into biocatalytic routes for producing substituted pyridines and piperidines from sustainable sources is an active area. ukri.org Enzymes like phenylalanine ammonia-lyases (PALs) and others are being engineered for the synthesis of complex pyridine (B92270) derivatives. researchgate.net For a molecule like this compound, future work could involve identifying or engineering enzymes to catalyze key steps in its synthesis, such as the formation of the ether linkage or the construction of the pyridine ring itself, leading to more environmentally friendly and efficient manufacturing processes. nih.gov

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the identification and optimization of new drug candidates. nih.govnih.govijirt.org These computational tools can analyze vast datasets to predict molecular properties, identify novel biological targets, and even design new molecules from scratch.

For this compound, AI/ML could be applied in several ways:

Predictive Modeling: ML algorithms can be trained on data from existing nicotinic acid derivatives to predict the physicochemical properties, bioactivity, and potential toxicity of novel analogues. nih.govmdpi.com This in silico screening reduces the time and cost associated with synthesizing and testing a large number of compounds. nih.gov

De Novo Design: Generative AI models can design entirely new molecules that are optimized for specific properties, such as high affinity for a target receptor while minimizing off-target effects. mdpi.comacs.org This could be used to create novel derivatives of the this compound scaffold with improved therapeutic profiles.

Target Identification: By analyzing complex biological data, AI can help identify or validate the biological targets of a compound, providing a clearer understanding of its mechanism of action. mdpi.com

Table 1: Applications of AI/ML in the Future Development of this compound

| AI/ML Application | Description | Potential Impact |

| Virtual Screening | Computationally screening large libraries of virtual compounds to identify those with a high probability of binding to a specific biological target. | Rapidly identifies promising new derivatives for synthesis and testing, saving time and resources. nih.gov |

| QSAR Modeling | (Quantitative Structure-Activity Relationship) Using ML to build models that correlate the chemical structure of compounds with their biological activity. | Predicts the activity of unsynthesized analogues, guiding the design of more potent and selective compounds. nih.gov |

| ADMET Prediction | Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of a compound early in the discovery process. | Reduces late-stage failures by prioritizing compounds with favorable drug-like properties. nih.gov |

| De Novo Drug Design | Using generative models to create novel molecular structures with desired therapeutic characteristics. | Explores new chemical space to design optimized derivatives beyond simple modification of the existing scaffold. acs.org |

Exploration of Polypharmacology and Multi-Targeting Strategies for Complex Diseases

The traditional "one molecule, one target" paradigm of drug discovery is often insufficient for treating complex, multifactorial diseases like cancer or neurodegenerative disorders. benthamscience.com Polypharmacology, the design of single chemical entities that can modulate multiple biological targets, has emerged as a promising strategy. benthamscience.com

Nicotinic acid and its derivatives have been shown to exert a variety of biological activities, suggesting a potential for multi-target engagement. researchgate.netchemistryjournal.netnih.gov Future research on this compound should investigate its potential as a multi-target ligand. This would involve screening the compound against a panel of disease-relevant targets to identify any secondary or tertiary activities that could be therapeutically beneficial. For instance, a compound that inhibits a primary target and also possesses antioxidant or anti-inflammatory properties could offer a synergistic effect in treating diseases with complex pathologies. nih.gov Designing such multi-target-directed ligands is a significant challenge but holds the promise of developing more effective therapies. benthamscience.com

Application of Advanced Biophysical Techniques for Ligand-Protein Interaction Characterization

A thorough understanding of how a drug molecule binds to its protein target is critical for rational drug design and optimization. Advanced biophysical techniques provide detailed, quantitative data on these interactions. While the specific biological target(s) for this compound are not defined in the available literature, future research would undoubtedly employ these methods once a target is identified.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event. malvernpanalytical.com It is considered the gold standard as it can determine all binding parameters—affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS)—in a single experiment, providing a complete thermodynamic profile of the interaction. wikipedia.orgharvard.edukhanacademy.org This information is invaluable for understanding the driving forces behind binding and for guiding lead optimization.

Surface Plasmon Resonance (SPR): SPR is a label-free optical technique that measures binding events in real-time. It provides kinetic data, including the association (kon) and dissociation (koff) rates of the ligand-protein interaction, in addition to the binding affinity (KD).

Table 2: Key Biophysical Techniques for Characterizing Ligand-Protein Interactions

| Technique | Information Obtained | Key Advantages |

| Isothermal Titration Calorimetry (ITC) | Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), entropy (ΔS). nih.gov | Provides a complete thermodynamic profile of the interaction in solution; label-free. malvernpanalytical.com |

| Surface Plasmon Resonance (SPR) | Binding affinity (KD), association rate (kon), dissociation rate (koff). | Real-time kinetic data; high sensitivity; label-free. |

| X-ray Crystallography | High-resolution 3D structure of the ligand-protein complex. | Provides detailed atomic-level insight into the binding mode, guiding structure-based drug design. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Information on binding site, conformational changes, and dynamics in solution. | Can study interactions in a solution state; useful for identifying binding sites and characterizing weaker interactions. |

Investigation of the Compound in Emerging Areas of Chemical Biology and Materials Science

The utility of novel chemical scaffolds is not limited to therapeutics. The unique structure of this compound could be leveraged in other scientific domains.

Chemical Biology: The compound could be modified to create chemical probes. By attaching a fluorescent tag or a reactive group, it could be used to visualize and identify its biological targets within cells, helping to elucidate its mechanism of action and uncover new biological pathways. Nicotinic acid derivatives have been explored for a wide range of biological effects, including acting as potential neuroprotectants and having vasorelaxant properties, which opens avenues for developing probes to study these processes. researchgate.netresearchgate.net

Materials Science: Pyridine derivatives are important in the development of functional materials. For example, nicotinic acid has been investigated as a corrosion inhibitor. acs.org The specific phenoxy substitution in this compound could impart unique properties, making it or its derivatives candidates for incorporation into novel polymers, metal-organic frameworks, or other advanced materials.

Addressing Research Gaps and Challenges in the Development of Nicotinic Acid-Based Therapeutics

Despite being used for decades, nicotinic acid-based therapies face several challenges that limit their clinical use. nih.gov A key unwanted side effect is cutaneous flushing, a phenomenon that researchers have linked to the activation of its receptor. nih.gov While slow-release formulations have been developed to mitigate this, it remains a concern. nih.gov

Future research on this compound and its analogues must address these historical challenges:

Mechanism of Side Effects: A primary goal would be to determine if this compound elicits the same side effects as the parent compound. Understanding the structural basis for these effects could allow for the design of derivatives that retain therapeutic efficacy while minimizing unwanted reactions.

Target Selectivity: Ensuring the compound is highly selective for its intended target over other receptors is crucial to minimizing off-target effects.

Pharmacokinetics and Delivery: Optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of the compound is essential for its development as a drug. Research into novel drug delivery systems could also enhance its therapeutic index.

Clinical Translation: While recent large-scale trials have questioned the broad utility of adding niacin to statin therapy for cardiovascular disease prevention, the story of nicotinic acid is not over. nih.gov Its derivatives may have applications in other diseases, such as antifungal or anticancer agents, where research continues to show promise. nih.govmdpi.com The path forward for this compound will require a clear therapeutic indication and a demonstration of significant benefit over existing treatments.

常见问题

Q. Table 1. Key Physicochemical Properties

| Property | Value/Description | Source |

|---|---|---|

| Melting Point | 261–263°C (analog data) | |

| Solubility | DMSO >50 mg/mL; aqueous <1 mg/mL | |

| λmax (UV-Vis) | ~275 nm (nicotinic acid core) |

Q. Table 2. Common Analytical Techniques

| Technique | Application | Example Parameters |

|---|---|---|

| MALDI-TOF-MS | Molecular weight verification | Matrix: α-CHCA, m/z 200–600 |

| NMR (<sup>13</sup>C/<sup>1</sup>H) | Structural elucidation | DMSO-d6, 500 MHz |

| HPLC-PDA | Purity assessment | C18 column, 0.1% TFA/ACN |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。